1-Propyl-1H-pyrazole-5-sulfonyl chloride is a significant compound in organic chemistry, characterized by its molecular formula and a molecular weight of approximately 208.67 g/mol. This compound is known for its versatile applications in medicinal chemistry and organic synthesis, particularly as a reactive intermediate due to the presence of the sulfonyl chloride functional group. The compound's purity is typically around 95% when sourced from chemical suppliers.
1-Propyl-1H-pyrazole-5-sulfonyl chloride belongs to the class of pyrazole derivatives, which are recognized for their diverse biological activities and utility in synthetic chemistry. It is classified under sulfonyl chlorides, which are known for their reactivity and ability to form covalent bonds with nucleophiles. This compound can be sourced from various chemical suppliers and is often utilized in research settings.
The synthesis of 1-propyl-1H-pyrazole-5-sulfonyl chloride typically involves several key steps:
The molecular structure of 1-propyl-1H-pyrazole-5-sulfonyl chloride includes:
The structural formula can be represented as follows:
InChI=1S/C6H9ClN2O2S/c1-2-5-9-6(3-4-8-9)12(7,10)11/h3-4H,2,5H2,1H3
CCCN1C(=CC=N1)S(=O)(=O)Cl
These structural characteristics contribute to its reactivity profile and potential applications in various chemical reactions.
1-Propyl-1H-pyrazole-5-sulfonyl chloride undergoes several important reactions:
The versatility of these reactions makes 1-propyl-1H-pyrazole-5-sulfonyl chloride a valuable intermediate in organic synthesis.
The mechanism of action for 1-propyl-1H-pyrazole-5-sulfonyl chloride primarily involves its role as a sulfonylating agent. When it interacts with nucleophilic sites on proteins or other biological macromolecules, it forms covalent bonds that can modify enzyme activity or protein function. This reactivity is particularly useful in drug design and development, where such modifications can lead to enhanced biological activity or specificity against target enzymes.
The physical properties of 1-propyl-1H-pyrazole-5-sulfonyl chloride include:
Chemical properties include:
These properties facilitate its use in various synthetic applications where reactivity is crucial .
1-propyl-1H-pyrazole-5-sulfonyl chloride has several notable applications:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5